Synthesis and Chemical Mechanics of N-[(Benzyloxy)carbonyl]glutaminyltyrosine (Z-Gln-Tyr-OH)
Synthesis and Chemical Mechanics of N-[(Benzyloxy)carbonyl]glutaminyltyrosine (Z-Gln-Tyr-OH)
Executive Summary
The synthesis of the dipeptide N-[(Benzyloxy)carbonyl]glutaminyltyrosine (Z-Gln-Tyr-OH) presents distinct chemoselective challenges due to the nucleophilic phenol ring of tyrosine and the labile carboxamide side chain of glutamine. This technical whitepaper outlines an optimized, self-validating methodology to synthesize Z-Gln-Tyr-OH. By emphasizing structural causality, we detail the rationale for utilizing N-ethyl-5-phenylisoxazolium-3'-sulfonate (NEPIS, Woodward's Reagent K) to bypass side-chain dehydration, followed by mild alkaline saponification.
Retrosynthetic Strategy & Chemical Causality
Designing a robust synthetic pipeline for Z-Gln-Tyr-OH requires strict control over transient reactive states. Standard carbodiimide coupling agents (such as DCC or EDC) present a severe risk when activating N-protected glutamine (Z-Gln-OH). The highly reactive O-acylisourea intermediate can trigger intramolecular dehydration of the primary carboxamide (-CONH₂), converting the glutamine side chain into a nitrile (-CN).
To enforce chemoselectivity, the preferred retrosynthetic logic utilizes a C-terminal protected tyrosine (H-Tyr-OMe) and relies on NEPIS (Woodward's Reagent K) for the activation of Z-Gln-OH[1]. NEPIS requires a base-catalyzed ring opening to form a ketenimine, which reacts with the carboxylate of Z-Gln-OH to generate an active enol ester[1]. This enol ester is exceptionally reactive toward the alpha-amine of H-Tyr-OMe but sterically and electronically incapable of dehydrating the glutamine side-chain.
Furthermore, the phenolic hydroxyl (-OH) of tyrosine remains unprotected in this strategy. Because the alpha-amine is a vastly superior nucleophile compared to the phenol at slightly basic pH, the O-acylation byproduct is circumvented, maximizing atom economy and minimizing downstream deprotection steps.
Mechanistic routing of intermediate states to prevent glutamine side-chain dehydration.
Comparative Evaluation of Coupling Architectures
While multiple reagents exist to forge the Z-Gln-Tyr linkage, empirical data establishes NEPIS and IIDQ as top-tier candidates for preserving structural integrity during glutamine activation. The table below outlines the quantitative efficacy of various coupling architectures.
| Coupling Reagent | Solvent Matrix | Activation Intermediate | Reported Yield | Side-Reaction Risk Profile |
| NEPIS (Woodward's K) | Nitromethane / MeCN | Enol Ester | 75% – 88%[1][2] | Extremely Low (Water-soluble byproducts) |
| IIDQ | DMF | Mixed Carbonic Anhydride | ~80% | Low |
| DCC (No Additive) | DCM / DMF | O-Acylisourea | < 50% | High (Nitrile formation & extensive racemization) |
Data reflects historical optimized outputs for glutaminyl peptide esterifications.
Standard Operating Procedure (SOP): Step-by-Step Synthesis
The following protocol relies on a two-phase workflow: the assembly of the protected dipeptide methyl ester, followed by precise alkaline saponification to yield the final target. Every step includes visual and analytical checkpoints to ensure a self-validating system.
Workflow for the synthesis of Z-Gln-Tyr-OH via NEPIS coupling and saponification.
Protocol 3.1: Fragment Coupling to Z-Gln-Tyr-OMe
Objective: Synthesize L-Tyrosine, N-[N2-[(phenylmethoxy)carbonyl]-L-glutaminyl]-, methyl ester.
-
Isoxazolium Activation : In a thoroughly dried glass-stoppered flask, suspend 1.0 eq of NEPIS in anhydrous nitromethane. Stir vigorously at room temperature.
-
Substrate Solubilization : In a separate vessel, dissolve 1.0 eq of Z-Gln-OH and 1.0 eq of Triethylamine (TEA) in nitromethane.
-
Expert Note (Causality): Triethylamine salts of peptide acids are relatively insoluble in nitromethane. A supersaturated solution forms rapidly upon mixing[1]. To prevent premature crystallization, this supersaturated solution must be transferred immediately to the NEPIS suspension.
-
-
Enol Ester Formation : Monitor the reaction. The insoluble NEPIS will dissolve as it forms the enol ester, yielding a pale yellow solution.
-
Amine Coupling : Dissolve 1.0 eq of H-Tyr-OMe·HCl and 1.0 eq of TEA in minimal nitromethane/DMF, and add this dropwise to the activated Z-Gln enol ester. Stir for 12 hours at room temperature.
-
Isolation & Purification : Concentrate the mixture using a rotary evaporator. Triturate the residual oil/solid with warm (60 °C) 0.5% aqueous sodium hydrogen carbonate[1].
-
Self-Validation Check: NEPIS byproducts (e.g., N-ethyl-5-phenylisoxazolium sulfonates) are completely water-soluble[3]. The desired Z-Gln-Tyr-OMe will aggressively precipitate out as a white crystalline solid upon cooling the bicarbonate suspension to 5 °C.
-
-
Filtration : Collect the precipitate, wash with ice-cold water, and dry under a vacuum. Expected yield: 75% - 88%[1][2].
Protocol 3.2: Controlled Saponification to Z-Gln-Tyr-OH
Objective: Selectively hydrolyze the methyl ester without base-catalyzed racemization of the alpha-carbon.
-
Dissolution : Suspend purified Z-Gln-Tyr-OMe in a miscible cosolvent system (e.g., 1:1 Methanol:Tetrahydrofuran) and cool to 0 °C in an ice bath.
-
Hydrolysis : Add 1.05 eq of 1M NaOH dropwise over 15 minutes.
-
Expert Note (Causality): Temperature control is strictly maintained at 0 °C to suppress the kinetic rate of enolization at the Tyr alpha-carbon, preventing racemization.
-
-
Reaction Monitoring : Stir for 2 hours, monitoring via TLC (Silica gel, Chloroform/Methanol/Acetic Acid 85:10:5). The starting material spot should completely vanish.
-
Acidification & Precipitation : Neutralize the reaction to pH 7 with 1M HCl, and strip the organic solvents under reduced pressure. Cool the remaining aqueous phase to 0 °C and carefully adjust the pH to 2.5 - 3.0 using 1M HCl.
-
Recovery : The free acid Z-Gln-Tyr-OH will precipitate. Filter, wash with cold distilled water, and dry under high vacuum over P₂O₅.
Quality Control & Analytical Validation
A robust self-validating framework requires rigorous post-synthesis quality control:
-
Ninhydrin Stain : Must be negative . The N-terminus is protected by the Benzyloxycarbonyl (Z) group, and the coupling has exhausted the H-Tyr primary amine. A positive ninhydrin result indicates unreacted H-Tyr-OMe or Z-group cleavage.
-
Pauly Stain : Must be positive . The diazosulfanilic acid specifically reacts with the unprotected phenolic ring of Tyrosine, turning bright red/orange. This validates that the phenol ring was not erroneously acylated during the NEPIS coupling.
-
Optical Rotation : Ensure polarimetric reading matches literature standards for specific rotation to confirm no racemization occurred during the base-catalyzed saponification step.
References
-
Organic Syntheses Procedure: Z-Gln·Tyr-OMe [L-Tyrosine, N-[N2-[(phenylmethoxy)carbonyl]-L-glutaminyl]-, methyl ester][1]. orgsyn.org. Available at: [Link]
-
Synthesis, Structure, and Conformation: The Journal of Organic Chemistry 1973 Volume 38 No. 25[2]. dss.go.th. Available at: [Link]
-
2-Isobutoxy-1-isobutoxycarbonyl-1,2-dihydroquinoline as a Coupling Reagent in Peptide Synthesis. rsc.org. Available at:[Link]
-
Note on NEPIS general applicability in glutaminyl chemistry derived from combined findings[3]. orgsyn.org. Available at: [Link]
